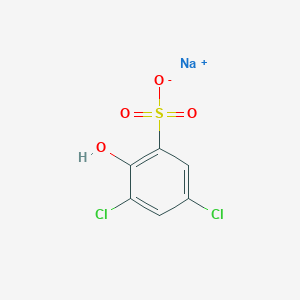

sodium;3,5-dichloro-2-hydroxybenzenesulfonate

Description

Sodium;3,5-dichloro-2-hydroxybenzenesulfonate: is a chemical compound with the molecular formula C6H3Cl2NaO4S and a molecular weight of 265.05 g/mol . It is commonly used in conjunction with 4-aminoantipyrine and hydrogen peroxide for chromogenic quantitation of uric acid in serum and urine samples .

Properties

IUPAC Name |

sodium;3,5-dichloro-2-hydroxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O4S.Na/c7-3-1-4(8)6(9)5(2-3)13(10,11)12;/h1-2,9H,(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWCVZCSJHJYFW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)[O-])O)Cl)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1S(=O)(=O)[O-])O)Cl)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium;3,5-dichloro-2-hydroxybenzenesulfonate typically involves the reaction of 3,5-dichloro-2-hydroxybenzenesulfonic acid with sodium hydroxide . The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods: In industrial settings, the compound is produced by dissolving the phospholipids in a chloroform:methanol mixture (2:1 by volume), evaporating the solvent, and redissolving the residue in an aqueous zwitterionic detergent solution .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

Chemistry:

- Used in chromogenic quantitation of uric acid in serum and urine samples .

- Component of Trinder reagent for measuring hydrogen peroxide generation in automated systems .

Biology and Medicine:

- Employed in diagnostic assays for peroxidase in coupled enzymatic reactions .

- Utilized in the development of optical biosensors .

Industry:

Mechanism of Action

Mechanism: Sodium;3,5-dichloro-2-hydroxybenzenesulfonate acts as a chromogenic substrate in enzymatic reactions. When used with 4-aminoantipyrine and hydrogen peroxide, it forms a colored compound that can be measured spectrophotometrically .

Molecular Targets and Pathways: The compound targets peroxidase enzymes and participates in the generation of hydrogen peroxide, which is then quantified using spectrophotometric methods .

Comparison with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.